molecular formula C18H16BrN3O3S B4063282 N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B4063282
M. Wt: 434.3 g/mol
InChI Key: GUVYFAHTUWJAQV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a useful research compound. Its molecular formula is C18H16BrN3O3S and its molecular weight is 434.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.00958 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a thiazole-derived compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Thiazole Ring : Known for its role in various biological activities.
  • Bromophenyl Group : Enhances lipophilicity and may influence binding interactions.
  • Hydroxyphenyl Group : Potentially contributes to antioxidant properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with a thiazole moiety can induce apoptosis in cancer cells. The compound has been tested against various cancer cell lines, revealing promising results.

Cell LineIC50 (µM)
A549 (Lung Cancer)15.2
MDA-MB-231 (Breast Cancer)12.8
HeLa (Cervical Cancer)10.5

The structure-activity relationship (SAR) suggests that the presence of the thiazole ring and specific substituents on the phenyl rings are crucial for enhancing cytotoxicity against these cell lines .

Antibacterial Activity

The compound has also demonstrated antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, comparable to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound could serve as a potential lead compound for developing new antibacterial agents .

Anticonvulsant Activity

Thiazole compounds have been investigated for their anticonvulsant effects. Preliminary studies suggest that this compound may possess anticonvulsant properties as well, although further research is needed to establish its efficacy and mechanism of action.

Case Studies

A notable study involved the synthesis and evaluation of several thiazole derivatives, including our compound of interest. The study highlighted its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Another investigation focused on the antibacterial efficacy of related thiazole compounds against multi-drug resistant strains, showcasing the potential of thiazoles in addressing antibiotic resistance issues .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S/c1-22(13-6-8-14(23)9-7-13)18-21-17(25)15(26-18)10-16(24)20-12-4-2-11(19)3-5-12/h2-9,15,23H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVYFAHTUWJAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
Reactant of Route 4
N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.